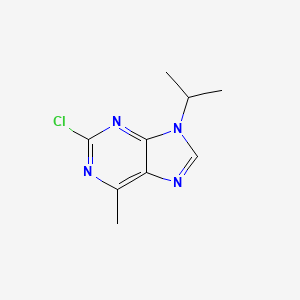![molecular formula C9H18O5S B6167470 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate CAS No. 872492-22-3](/img/new.no-structure.jpg)
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate is an organic compound with the molecular formula C11H22O6S It is a derivative of ethylene glycol and contains both ether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with thioglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[2-(2-methoxyethoxy)ethoxy]ethanol.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ether and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-methoxyethoxy)ethoxy]ethyl acetate: Similar structure but lacks the sulfanyl group.
2-[2-(2-methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the ester and sulfanyl groups.
2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate: Contains an acrylate group instead of the sulfanyl group.
Uniqueness
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate is unique due to the presence of both ether and ester functional groups, as well as the sulfanyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
872492-22-3 |
|---|---|
Molecular Formula |
C9H18O5S |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



